molecular formula C11H15NO2 B185129 N-(2-methoxyphenyl)-2-methylpropanamide CAS No. 71182-38-2

N-(2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B185129
CAS No.: 71182-38-2
M. Wt: 193.24 g/mol
InChI Key: QQWSAAPKMNOLQL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-methylpropanamide (CAS: 71182-38-2) is a substituted amide characterized by a 2-methoxyphenyl group attached to the nitrogen of a 2-methylpropanoyl backbone. It is also known by synonyms such as o-Isobutyranisidide and NSC-15677 . This compound is commercially available for industrial and research applications, though its specific pharmacological or biological roles remain understudied .

Properties

CAS No.

71182-38-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H15NO2/c1-8(2)11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

QQWSAAPKMNOLQL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC=C1OC

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Aromatic Amides with Methoxyphenyl Substituents

  • (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide: Synthesized via coupling of (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride with 3-chlorophenethylamine, this compound features a bulkier naphthalenyl group and a chlorophenethylamine side chain. Its synthesis parallels methods used for other amides, employing dichloromethane and triethylamine .

NSAID-Derived Amides

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Derived from naproxen and tryptamine, this compound combines a methoxynaphthalenyl group with an indole-containing side chain.

Psychoactive NBOMe Compounds

  • 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe: These hallucinogenic phenethylamines share a methoxybenzylamine motif but differ significantly in their substitution patterns and psychoactive effects. While structurally distinct from N-(2-methoxyphenyl)-2-methylpropanamide, they highlight the pharmacological relevance of methoxyphenyl groups in CNS-targeting molecules .

Analytical Data

Key characterization techniques for analogous compounds include:

  • 1H/13C-NMR : Methoxy and methyl groups produce distinct signals (e.g., δ ~3.8 ppm for methoxy protons).
  • IR Spectroscopy : Amide C=O stretches appear near 1650–1680 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS confirms molecular formulas (e.g., C₁₁H₁₅NO₂ for the target compound) .

Physicochemical and Pharmacological Comparisons

Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents
This compound C₁₁H₁₅NO₂ 193.24 g/mol 2-Methoxyphenyl, 2-methylpropanoyl
N-(2-Methylbutyl)-2-methylpropanamide C₉H₁₉NO 157.26 g/mol 2-Methylbutyl
(±)-N-(3-Chlorophenethyl)-...propanamide C₂₁H₂₀ClNO₂ 361.84 g/mol 6-Methoxynaphthalenyl, 3-chlorophenethyl

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